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Compound of Interest

Compound Name: Antimony pentafluoride

Cat. No.: B1205321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of

antimony pentafluoride (SbF₅) in the gaseous phase. The document details the

experimentally determined structural parameters and vibrational frequencies, outlines the

methodologies employed for these determinations, and presents a visual representation of the

molecule's structure.

Core Concepts: Molecular Structure and Symmetry
In the gas phase, antimony pentafluoride (SbF₅) exists as a monomeric species.[1]

Experimental evidence from gas-phase electron diffraction and vibrational spectroscopy has

conclusively established that gaseous SbF₅ adopts a trigonal bipyramidal geometry.[1] This

structure belongs to the D₃h point group symmetry.

The central antimony atom is bonded to five fluorine atoms. These bonds are not all equivalent

and are categorized into two types:

Axial bonds: Two fluorine atoms are positioned along the principal axis of rotation (the z-

axis), one above and one below the equatorial plane.

Equatorial bonds: Three fluorine atoms are situated in the plane perpendicular to the

principal axis, arranged at 120° to each other.
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The trigonal bipyramidal arrangement minimizes electron-pair repulsion, leading to a stable

molecular configuration.

Quantitative Structural and Vibrational Data
The precise geometric parameters and vibrational frequencies of gaseous SbF₅ have been

determined through experimental studies. The following tables summarize these key

quantitative data.

Table 1: Molecular Geometry of Gaseous SbF₅ from
Electron Diffraction

Parameter Value

Sb-F (axial) Bond Length 1.877 Å

Sb-F (equatorial) Bond Length 1.831 Å

F(axial)-Sb-F(equatorial) Bond Angle 90°

F(equatorial)-Sb-F(equatorial) Bond Angle 120°

Symmetry D₃h

Data sourced from gas-phase electron diffraction studies.

Table 2: Vibrational Frequencies of Gaseous SbF₅ from
Raman and IR Spectroscopy
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Wavenumber
(cm⁻¹)

Symmetry Activity
Vibrational Mode
Description

717 A₁' Raman
Equatorial Sb-F

symmetric stretch

672 A₁' Raman
Axial Sb-F symmetric

stretch

784 A₂" IR
Axial Sb-F

antisymmetric stretch

373 A₂" IR
Equatorial F-Sb-F

deformation

784 E' Raman, IR
Equatorial Sb-F

stretch

373 E' Raman, IR

F(axial)-Sb-

F(equatorial)

deformation

525 E' Raman, IR
Equatorial F-Sb-F

deformation

218 E" Raman

F(axial)-Sb-

F(equatorial)

deformation

Data sourced from gas-phase Raman and infrared spectroscopy studies.[1]

Experimental Protocols
The determination of the molecular geometry of gaseous SbF₅ relies on sophisticated

experimental techniques capable of probing molecular structure in the gas phase. The primary

methods employed are gas-phase electron diffraction and vibrational (Raman and Infrared)

spectroscopy.

Gas-Phase Electron Diffraction (GED)
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Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths

and angles of molecules in the vapor state.

Methodology:

Sample Introduction: A gaseous sample of SbF₅ is introduced into a high-vacuum chamber

through a fine nozzle. Given the corrosive nature of SbF₅, the nozzle and gas handling

system are constructed from corrosion-resistant materials such as stainless steel or Monel.

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly

through the effusing gas jet.

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the SbF₅

molecules. The resulting interference pattern is dependent on the internuclear distances

within the molecules.

Detection: The scattered electrons are detected on a photographic plate or a modern

imaging detector, producing a diffraction pattern of concentric rings.

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is

measured. This information is then used to calculate a radial distribution curve, from which

the bond lengths and bond angles of the molecule can be accurately determined through a

least-squares refinement process.

Gas-Phase Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule, which

are characteristic of its structure and bonding.

Methodology:

Sample Cell: A sample of gaseous SbF₅ is contained within a specialized, corrosion-resistant

gas cell equipped with high-purity quartz windows. The cell is often heated to ensure a

sufficient vapor pressure of the monomeric species.

Laser Excitation: A monochromatic laser beam is passed through the gas sample.
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Raman Scattering: A small fraction of the incident photons is inelastically scattered by the

SbF₅ molecules. The energy of the scattered photons is shifted up or down by an amount

corresponding to the vibrational energy levels of the molecule.

Signal Collection and Analysis: The scattered light is collected, passed through a

spectrometer to separate the Raman-shifted frequencies from the intense Rayleigh

scattering, and detected. The resulting Raman spectrum reveals the vibrational frequencies

of the molecule. By analyzing the number, position, and polarization of the Raman bands,

the molecular symmetry and the nature of the vibrational modes can be determined.[1]

Visualizations
Molecular Geometry of Gaseous SbF₅
The following diagram illustrates the trigonal bipyramidal geometry of a single molecule of

antimony pentafluoride in the gas phase.
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Caption: Trigonal bipyramidal geometry of gaseous SbF₅.

Experimental Workflow for Structural Determination
The logical flow for determining the molecular geometry of gaseous SbF₅ involves a

combination of experimental techniques and theoretical analysis.
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Caption: Workflow for determining the molecular structure of gaseous SbF₅.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1205321#molecular-geometry-of-gaseous-antimony-
pentafluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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